1-Naphthol-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

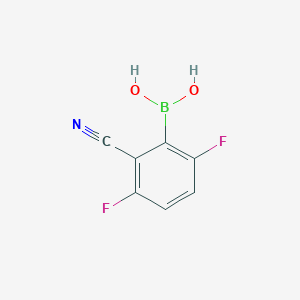

El ácido 1-naftol-2-borónico es un compuesto orgánico que pertenece a la clase de los ácidos borónicos. Los ácidos borónicos se caracterizan por la presencia de un átomo de boro unido a un átomo de oxígeno y un grupo hidroxilo. Este compuesto es particularmente interesante debido a su estructura única, que combina las propiedades del naftol y el ácido borónico, haciéndolo útil en diversas reacciones químicas y aplicaciones.

Métodos De Preparación

El ácido 1-naftol-2-borónico se puede sintetizar a través de varios métodos, que incluyen:

Borilación electrofílica: Este método implica la reacción de reactivos de Grignard arilo con reactivos de boro a bajas temperaturas (0°C) para producir ácidos arilo borónicos.

Borilación fotoinducida: Este método utiliza la luz para inducir la reacción de haluros de arilo con reactivos de boro, proporcionando ácidos borónicos y ésteres.

Acoplamiento de Suzuki-Miyaura: Este método ampliamente utilizado implica el acoplamiento de haluros de arilo con ácidos borónicos en presencia de un catalizador de paladio y una base.

Análisis De Reacciones Químicas

El ácido 1-naftol-2-borónico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido borónico en un grupo hidroxilo.

Reactivos y condiciones comunes: Los reactivos típicos incluyen catalizadores de paladio, bases como el carbonato de potasio y disolventes como el etanol o el agua.

Aplicaciones Científicas De Investigación

El ácido 1-naftol-2-borónico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 1-naftol-2-borónico implica su capacidad para formar enlaces covalentes reversibles con dioles y otras bases de Lewis. Esta propiedad le permite actuar como un elemento de reconocimiento molecular en diversas aplicaciones, como biosensores y desarrollo de fármacos . El compuesto también puede participar en reacciones de adición oxidativa y transmetalación, que son pasos clave en las reacciones de acoplamiento cruzado .

Comparación Con Compuestos Similares

El ácido 1-naftol-2-borónico se puede comparar con otros ácidos borónicos, como:

Ácido fenilborónico: Similar en estructura pero carece de la porción naftol, lo que lo hace menos versátil en ciertas aplicaciones.

Ácido 2-naftilborónico: Similar, pero difiere en la posición del grupo ácido borónico, afectando su reactividad y aplicaciones.

Ácido (2-metoxi-1-naftil)borónico: Contiene un grupo metoxi, que puede influir en sus propiedades químicas y reactividad.

El ácido 1-naftol-2-borónico destaca por su combinación única de funcionalidades naftol y ácido borónico, lo que lo convierte en un compuesto valioso en varios campos de investigación e industria.

Propiedades

Fórmula molecular |

C10H9BO3 |

|---|---|

Peso molecular |

187.99 g/mol |

Nombre IUPAC |

(1-hydroxynaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C10H9BO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12-14H |

Clave InChI |

FYFCLFLLJKQYIY-UHFFFAOYSA-N |

SMILES canónico |

B(C1=C(C2=CC=CC=C2C=C1)O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.